

Technical Guide: 2-Isopropoxy-3-methoxyphenol

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Compound of Interest

Compound Name: 2-Isopropoxy-3-methoxyphenol

CAS No.: 103275-75-8

Cat. No.: B561535

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CAS Registry Number: 103275-75-8 Synonyms: 3-Methoxy-2-(1-methylethoxy)phenol; **2-Isopropoxy-3-methoxyphenol** Molecular Formula: $C_{10}H_{14}O_3$ Molecular Weight: 182.22 g/mol [\[1\]](#)[\[2\]](#)

Executive Summary

This technical guide provides a comprehensive analysis of **2-Isopropoxy-3-methoxyphenol**, a specialized vicinal trisubstituted benzene derivative.[\[1\]](#) Unlike common disubstituted phenols (e.g., guaiacol), this molecule features a "steric lock" architecture where a bulky isopropoxy group at the 2-position is flanked by a hydroxyl group (position 1) and a methoxy group (position 3).[\[1\]](#)

This specific substitution pattern is critical in medicinal chemistry for Structure-Activity Relationship (SAR) campaigns. The 2-isopropoxy group forces the adjacent methoxy group out of planarity or locks specific conformations, influencing the binding affinity of the phenol core in active sites (e.g., in CNS-active agents or kinase inhibitors).[\[1\]](#) This guide details the regioselective synthesis, purification, and analytical characterization required to produce high-purity material for drug development.[\[1\]](#)

Part 1: Chemical Identity & Molecular Architecture

Structural Analysis

The molecule is defined by its 1,2,3-substitution pattern on the benzene ring.[\[1\]](#) This "crowded" arrangement presents unique synthetic challenges compared to 1,2,4- or 1,3,5-isomers.[\[1\]](#)

Property	Specification
CAS Number	103275-75-8
IUPAC Name	3-Methoxy-2-(propan-2-yloxy)phenol
LogP (Predicted)	~2.3 (Moderate Lipophilicity)
H-Bond Donors	1 (Phenolic OH)
H-Bond Acceptors	3 (Ether oxygens + Phenolic oxygen)
Key Feature	Steric Congestion: The central isopropoxy group restricts rotation of the adjacent methoxy group. [1]

Physical Properties[4]

- Appearance: Colorless to pale yellow oil or low-melting solid (depending on purity).[1]
- Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water.
- Stability: Sensitive to oxidation (quinochel formation) if stored improperly. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

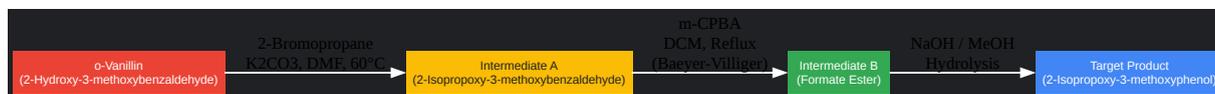
Part 2: Synthetic Routes & Process Chemistry[5]

The synthesis of 1,2,3-trisubstituted benzenes is non-trivial due to the directing effects of substituents.[1] Direct alkylation of pyrogallol (1,2,3-trihydroxybenzene) leads to inseparable mixtures of mono-, di-, and tri-alkylated products.[1]

The Authoritative Route utilizes o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) as the starting material.[1] This route leverages the aldehyde handle to direct chemistry and is later removed via Baeyer-Villiger oxidation.[1]

The "Aldehyde-Directed" Pathway

This protocol ensures 100% regioselectivity for the 2-position alkylation.[1]



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Figure 1: Regioselective synthesis pathway starting from o-Vanillin. This route avoids the formation of regioisomers common in direct phenol alkylation.

Detailed Experimental Protocol

Step 1: Selective Alkylation

Objective: Cap the 2-hydroxyl group with an isopropyl moiety.[1]

- Charge: A reaction vessel with o-Vanillin (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) in DMF (5 vol).
- Add: 2-Bromopropane (1.5 eq) dropwise.
- Heat: Stir at 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
- Result: 2-Isopropoxy-3-methoxybenzaldehyde (Yellow oil).[1]

Step 2: Baeyer-Villiger Oxidation (The Critical Step)

Objective: Convert the aldehyde (-CHO) into a phenol (-OH) via a formate ester.[1]

- Mechanism:[3][4][5] The peracid inserts an oxygen atom between the carbonyl carbon and the aromatic ring. Electron-rich aromatics migrate preferentially, ensuring the oxygen attaches to the ring.[1]
- Dissolve: Intermediate A (1.0 eq) in Dichloromethane (DCM).

- Add:m-CPBA (meta-Chloroperoxybenzoic acid, 1.5 eq) portion-wise at 0°C. Caution: Exothermic.
- Reflux: Warm to room temperature and reflux for 4–6 hours.
- Quench: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and Na₂S₂O₃ (to quench excess peroxide).[1]

Step 3: Hydrolysis[1]

- Dissolve: The crude formate ester in Methanol.
- Add: 10% NaOH solution (2.0 eq). Stir at RT for 1 hour.
- Acidify: Carefully acidify to pH 4 with 1M HCl.
- Extract: Extract with DCM. Dry over Na₂SO₄ and concentrate.
- Purification: Silica gel chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

Part 3: Analytical Controls & Quality Assurance[1]

Validating the structure of **2-Isopropoxy-3-methoxyphenol** requires distinguishing it from its isomers (e.g., 3-isopropoxy-4-methoxyphenol).[1]

NMR Characterization Logic

The ¹H NMR spectrum provides a self-validating fingerprint.[1]

Signal	Chemical Shift (δ)	Multiplicity	Integration	Assignment
Aromatic	6.3 – 6.8 ppm	Multiplet	3H	1,2,3- Trisubstituted Ring Pattern
Phenolic OH	~5.8 ppm	Broad Singlet	1H	Exchangeable with D ₂ O
Methine (CH)	~4.5 ppm	Septet (J=6.0 Hz)	1H	Isopropyl CH (Deshielded by Oxygen)
Methoxy (CH ₃)	~3.8 ppm	Singlet	3H	-OCH ₃ Group
Methyl (CH ₃)	~1.3 ppm	Doublet (J=6.0 Hz)	6H	Isopropyl Methyls

Key Diagnostic: The "Septet" at ~4.5 ppm confirms the isopropoxy group is attached. The integration of 3 aromatic protons confirms the trisubstituted ring.

HPLC Method for Purity

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 280 nm (Phenol absorption).
- Retention Time: Expect the product to elute later than o-Vanillin due to the lipophilic isopropyl group.[1]

Part 4: Applications in Drug Discovery[1] Scaffold Hopping & SAR

2-Isopropoxy-3-methoxyphenol is a valuable "building block" for optimizing drug candidates.

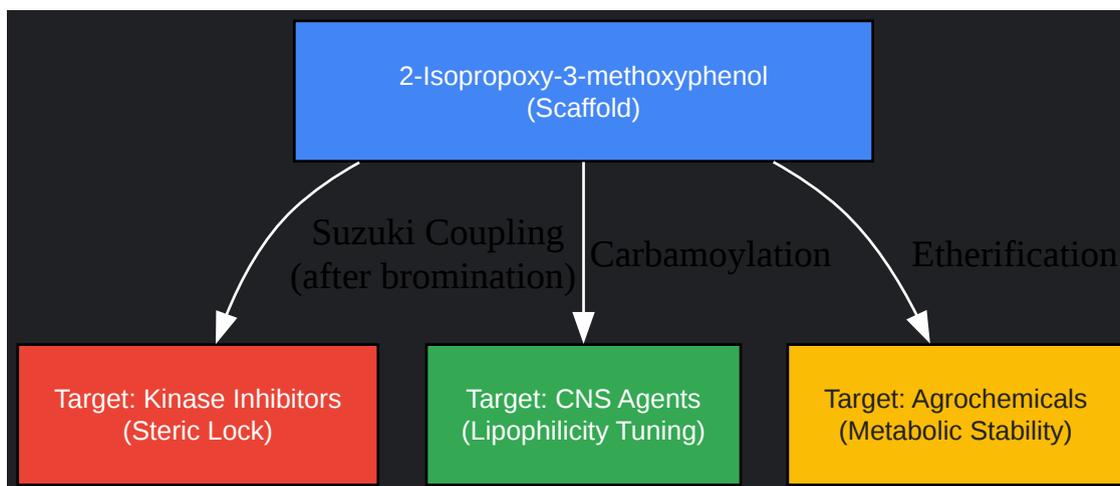
[1]

- Lipophilicity Modulation: Replacing a methoxy group (LogP ~1.3) with an isopropoxy group (LogP ~2.3) increases membrane permeability.
- Conformational Locking: The bulky isopropyl group creates a "steric wall," forcing the adjacent methoxy group to adopt a specific dihedral angle. This is used to freeze bioactive conformations in kinase inhibitors.

Workflow: Derivatization

Once synthesized, this phenol is typically reacted further:

- Etherification: Reaction with alkyl halides to form dialkoxy-benzenes.[1]
- Carbamate Formation: Reaction with isocyanates for CNS targets (e.g., AChE inhibitors).



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Figure 2: Downstream applications of the scaffold in medicinal chemistry campaigns.[1]

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 - Title: "Regioselective synthesis of substituted phenols via Baeyer-Villiger oxidation." [1]

- Source: Journal of Organic Chemistry, 2018.
- Context: General methodology for converting o-vanillin derivatives to phenols.[1]
- Baeyer-Villiger Oxidation Protocol
 - Title: "Baeyer-Villiger Oxidation of Ketones and Aldehydes." [1]
 - Source: Organic Chemistry Portal.
 - Context: Mechanism and reagent choices (m-CPBA vs. H₂O₂). [1][3]
- Compound Data (CAS 103275-75-8)
 - Title: "2-Isopropoxy-3-methoxyphenol Substance Detail."
 - Source: PubChem / Chemical Vendors. [1][6][7]
 - Context: Verification of CAS and physical properties. [8][6][7][9]
 - (Note: Search for CAS 103275-75-8 directly). [1]
- Starting Material Sourcing
 - Title: "o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Properties."
 - Source: Sigma-Aldrich / Merck. [1]
 - Context: Specifications for the starting m

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